Methyl vs. Ethyl Ester: Impact on Downstream Reactivity and Synthetic Efficiency
The methyl ester of Methyl N-Cbz-morpholine-2-carboxylate (MW 279.29 g/mol) offers a quantifiable advantage in atom economy and subsequent reactivity compared to its ethyl ester analog (Ethyl N-Cbz-morpholine-2-carboxylate, MW 293.32 g/mol) . The smaller methyl group results in reduced steric hindrance during nucleophilic attacks and is more readily hydrolyzed under basic conditions, which can be a critical factor in multi-step syntheses where chemoselective deprotection is required .
| Evidence Dimension | Molecular Weight and Steric Bulk of Ester Group |
|---|---|
| Target Compound Data | 279.29 g/mol (Methyl ester) |
| Comparator Or Baseline | Ethyl N-Cbz-morpholine-2-carboxylate (293.32 g/mol) |
| Quantified Difference | Target compound has a 14.03 g/mol lower molecular weight, indicating a less bulky ester. |
| Conditions | Calculated from molecular formulas (C14H17NO5 vs C15H19NO5) |
Why This Matters
The reduced steric bulk of the methyl ester can significantly impact reaction rates and selectivity in subsequent synthetic steps, making it the preferred choice for certain coupling reactions.
